Cas no 20649-39-2 (Phenol, 4-(1E)-1-propenyl-)
Phenol, 4-(1E)-1-propenyl- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 4-(1-propenyl)-, (E)-
- 4-[(E)-prop-1-enyl]phenol
- 4-hydroxy-1-propenylbenzene
- 4-Propenyl-phenol
- E-anol
- isochavicol
- t-anol
- trans-4-Propenylphenol
- trans-anol
- trans-Isochavicol
- Phenol, 4-(1E)-1-propenyl-
- (E)-1-(4-hydroxyphenyl)propene
- EN300-7441166
- FEMA No. 4062, E-
- 20748P37VF
- UMFCIIBZHQXRCJ-NSCUHMNNSA-N
- CHEBI:73343
- C20464
- panol
- trans-p-Anol
- BDBM50017832
- 20649-39-2
- CHEMBL163297
- (E)-4-Hydroxypropenylbenzene
- Q27140446
- 4-[(1E)-prop-1-en-1-yl]phenol
- Phenol, p-propenyl-, (E)-
- (E)-4-(1-Propenyl)phenol
- SCHEMBL555296
- DTXSID50174684
- UNII-20748P37VF
- NS00125722
- (E)-4-Propenylphenol
- 4-Propenylphenol, (E)-
-
- Inchi: 1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+
- InChI Key: UMFCIIBZHQXRCJ-NSCUHMNNSA-N
- SMILES: C1(O)=CC=C(/C=C/C)C=C1
Computed Properties
- Exact Mass: 134.07300
- Monoisotopic Mass: 134.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 2.42530
Phenol, 4-(1E)-1-propenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7441166-0.05g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 0.05g |
$315.0 | 2024-05-23 | |
| Enamine | EN300-7441166-0.1g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 0.1g |
$470.0 | 2024-05-23 | |
| Enamine | EN300-7441166-0.25g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 0.25g |
$672.0 | 2024-05-23 | |
| Enamine | EN300-7441166-0.5g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 0.5g |
$1058.0 | 2024-05-23 | |
| Enamine | EN300-7441166-1.0g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 1.0g |
$1357.0 | 2024-05-23 | |
| Enamine | EN300-7441166-2.5g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 2.5g |
$2660.0 | 2024-05-23 | |
| Enamine | EN300-7441166-5.0g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 5.0g |
$3935.0 | 2024-05-23 | |
| Enamine | EN300-7441166-10.0g |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 10.0g |
$5837.0 | 2024-05-23 | |
| Aaron | AR0286SQ-50mg |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 50mg |
$459.00 | 2025-02-15 | |
| Aaron | AR0286SQ-100mg |
4-[(1E)-prop-1-en-1-yl]phenol |
20649-39-2 | 88% | 100mg |
$672.00 | 2025-02-15 |
Phenol, 4-(1E)-1-propenyl- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Phenol, 4-(1E)-1-propenyl-
Phenol, 4-(1E)-1-propenyl- (CAS No. 20649-39-2): A Comprehensive Overview
Phenol, 4-(1E)-1-propenyl- (CAS No. 20649-39-2), commonly referred to as 4-vinylphenol, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a phenolic group attached to a vinyl side chain, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered considerable attention in recent years, particularly for its potential applications in drug development and material science.
The chemical structure of Phenol, 4-(1E)-1-propenyl- consists of a benzene ring substituted with a hydroxyl group at the fourth position and an ethylene double bond at the first position. This configuration imparts distinct reactivity, enabling various chemical transformations that make it valuable in synthetic pathways. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in constructing more complex molecules.
In recent years, Phenol, 4-(1E)-1-propenyl- has been explored for its pharmacological properties. Studies have indicated that this compound exhibits moderate antioxidant activity, which is attributed to the phenolic hydroxyl group's ability to scavenge free radicals. This property has sparked interest in its potential role in developing therapeutic agents for oxidative stress-related disorders. Additionally, the vinyl side chain provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced bioactivity.
One of the most intriguing aspects of 4-vinylphenol is its role as a precursor in the synthesis of biologically active molecules. Researchers have utilized this compound to develop novel antimicrobial agents and anti-inflammatory drugs. The vinyl group facilitates reactions such as cross-coupling and polymerization, enabling the construction of complex scaffolds that mimic natural products. These advancements highlight the importance of Phenol, 4-(1E)-1-propenyl- as a building block in medicinal chemistry.
The compound's reactivity also makes it valuable in material science applications. For instance, it can be polymerized to form conjugated polymers with applications in organic electronics and photovoltaics. The ability to tune the electronic properties of these materials by modifying the structure of 4-vinylphenol derivatives opens up new possibilities for developing advanced functional materials.
Recent studies have also explored the use of Phenol, 4-(1E)-1-propenyl- in biocatalysis and green chemistry initiatives. Its compatibility with various enzymatic systems has been investigated for catalyzing reactions under mild conditions, reducing the environmental impact of synthetic processes. This aligns with the growing emphasis on sustainable practices in chemical manufacturing and pharmaceutical production.
The synthesis of 4-vinylphenol can be achieved through several routes, including Friedel-Crafts alkylation and vinylation reactions on phenol derivatives. Advances in catalytic methods have improved the efficiency and selectivity of these processes, making it more feasible to produce high-purity samples for research and industrial applications. These developments underscore the compound's significance as a key intermediate in modern chemical synthesis.
In conclusion, Phenol, 4-(1E)-1-propenyl- (CAS No. 20649-39-2) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and sustainable chemistry initiatives. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, solidifying its role as a cornerstone in synthetic and applied chemistry.
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